(E)-3,5,4'-Tribenzyloxystilbene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

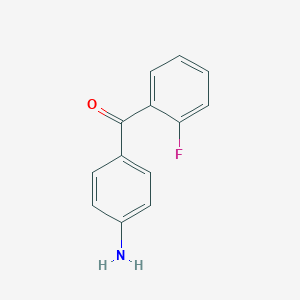

(E)-3,5,4'-Tribenzyloxystilbene, also known as TBS, is a stilbenoid compound found in several plants, including grapevines and blueberries, and is a derivative of resveratrol. TBS has been studied for its potential therapeutic effects, particularly in the field of cancer research.

Wissenschaftliche Forschungsanwendungen

Anti-Mitotic Properties

(E)-3,5,4'-Tribenzyloxystilbene has shown significant anti-mitotic properties. A study on a human colon cancer cell line (Caco-2) demonstrated that growth was completely arrested at an added 0.4 μM level of its isomer (Z)-3,5,4'-Trimethoxystilbene, which is more active than resveratrol and inhibits tubulin polymerization in a dose-dependent manner (Chabert, Fougerousse, & Brouillard, 2006).

Absorption and Bioavailability

This compound's absorption across biological membranes can be improved by complexation with beta-cyclodextrins. This enhances cell membrane permeability, which is crucial for its biological activities, including anti-neoplastic, antiallergic, and anti-angiogenic activities (Sarpietro et al., 2010).

Pharmacokinetic Studies

A validated analytical method for quantifying this compound in biological matrices, particularly rat plasma, has been developed. This advancement is crucial for pharmacokinetic studies and understanding the compound's distribution and metabolism (Ma et al., 2007).

Antiproliferative Activity

This compound and its isomers have demonstrated significant antiproliferative activity against various human cancer cell lines. Methylated analogues of resveratrol, including (E)-3,5,4'-Trimethoxystilbene, are more active than the natural lead in most bioassays, indicating their potential as anticancer agents (Cardile et al., 2007).

Molecular Devices and Complexation

This compound has been studied in the context of molecular devices and complexation. Its complexation with alpha-cyclodextrins and its interaction in binary complexes, demonstrating its potential in molecular device applications, have been explored (Lock et al., 2004).

Eigenschaften

IUPAC Name |

1,3-bis(phenylmethoxy)-5-[2-(4-phenylmethoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQLVRXOUFTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694098 |

Source

|

| Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89946-06-5 |

Source

|

| Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)